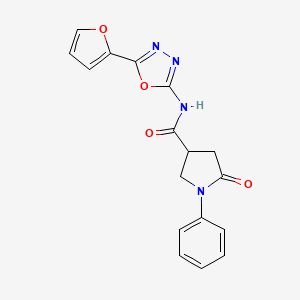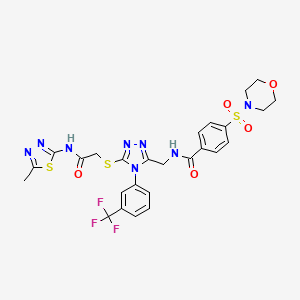
1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid, also known as MBC-1, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MBC-1 belongs to the class of pyrazole carboxylic acid derivatives and has been found to exhibit promising results in various biochemical and physiological studies.
作用機序
The mechanism of action of 1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. This compound has been found to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. By inhibiting these kinases, this compound can induce cell death in cancer cells and suppress inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In addition, this compound has been shown to modulate the expression of various genes involved in cell signaling pathways, which can have a significant impact on cellular function.
実験室実験の利点と制限
One of the advantages of using 1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its high potency and specificity towards protein kinases. This allows for precise targeting of specific signaling pathways, which can provide valuable insights into cellular function. However, one of the limitations of using this compound is its potential toxicity towards normal cells, which can limit its therapeutic applications.
将来の方向性
There are several future directions for the research on 1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid. One area of interest is the development of more potent and selective derivatives of this compound, which can enhance its therapeutic potential. In addition, further studies are needed to investigate the safety and toxicity profile of this compound in preclinical and clinical settings. Finally, the potential of this compound as a therapeutic agent for various diseases such as cancer and inflammation needs to be explored in more detail.
合成法
The synthesis of 1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid involves a multistep process that begins with the reaction of 3-methylbenzylamine with ethyl 2-bromoacetate to yield ethyl 2-(3-methylbenzylamino)acetate. This intermediate is then converted to the corresponding acid chloride, which is subsequently treated with morpholine and sodium sulfite to produce this compound.
科学的研究の応用
1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment.
特性
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-morpholin-4-ylsulfonylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-12-3-2-4-13(9-12)10-18-11-14(16(20)21)15(17-18)25(22,23)19-5-7-24-8-6-19/h2-4,9,11H,5-8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGVMARXWPWCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCOCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2818249.png)
![ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2818252.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B2818253.png)
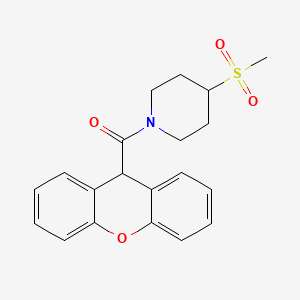
![N-(2-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2818257.png)

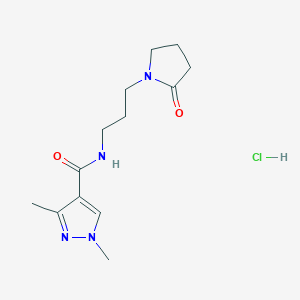

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2818264.png)
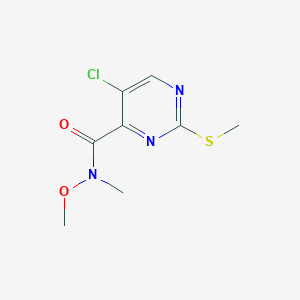
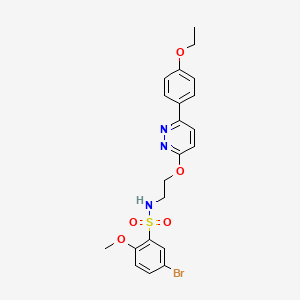
![N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide](/img/structure/B2818269.png)
